N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-3-5-16(9-13(12)2)22-20(25)19(24)21-11-17(23)14-4-6-18-15(10-14)7-8-26-18/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZIQFWGGYZZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.45 g/mol. The compound features an oxalamide functional group linked to a benzofuran moiety and a dimethylphenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, related benzofuran derivatives have demonstrated inhibitory effects on COX-1 and COX-2, suggesting that this compound may exhibit similar properties .
- Anticancer Activity: Preliminary studies indicate that oxalamides can interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, compounds with similar structural motifs have been shown to exert antiproliferative effects on various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific metabolic pathways |
Case Studies
-
Anti-inflammatory Effects:
A study evaluated the anti-inflammatory potential of related benzofuran derivatives. These compounds were found to significantly reduce inflammation in animal models by inhibiting COX enzymes and lowering leukotriene levels . While specific data for this compound is limited, the structural similarities suggest potential activity. -
Anticancer Properties:
Research into oxalamides has revealed their ability to inhibit tumor growth in vitro. For example, one study reported that an oxalamide derivative reduced proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties.
Comparison with Similar Compounds
Key Observations :
Metabolism Insights :
- Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic groups and conjugation (e.g., glucuronidation) .
Pharmacological Activity
- Umami Agonism : S336 (FEMA 4233) activates the hTAS1R1/hTAS1R3 receptor with high potency, a trait linked to its dimethoxybenzyl and pyridyl groups . The target compound’s dihydrobenzofuran moiety may exhibit similar receptor-binding efficacy but requires empirical validation.
- Anticancer Potential: While unrelated to flavoring, oxalamide derivatives in other contexts (e.g., peptidomimetics) have shown antitumor activity via metabolic interference .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous oxalamides, common steps include:
Amide bond formation : Reacting 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide .
Aromatic substitution : Coupling the intermediate with 3,4-dimethylaniline via nucleophilic acyl substitution, often using a base like triethylamine to scavenge HCl .
- Critical Parameters : Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized structurally?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR confirm the oxalamide linkage (peaks at δ ~8–10 ppm for NH) and dihydrobenzofuran protons (δ ~6.5–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm) and hydroxyl groups (broad peak ~3200–3500 cm) .
- HPLC-MS : Validate purity (>95%) and molecular ion mass (e.g., [M+H] via ESI-MS) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysis : Employ coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Temperature Control : Optimize exothermic steps (e.g., oxalyl chloride addition) using ice baths to minimize side reactions .
- Case Study : A 20% yield increase was achieved for a similar oxalamide by substituting THF with DMF and increasing reaction time to 24 hours .
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The dihydrobenzofuran moiety may bind hydrophobic pockets, while the oxalamide participates in hydrogen bonding .
- QSAR Modeling : Train models on datasets of oxalamides with known IC values to predict cytotoxicity or enzyme inhibition .
- Example : A docking study of a related compound showed strong binding affinity (ΔG = −9.2 kcal/mol) to COX-2, suggesting anti-inflammatory potential .
Q. How can contradictory bioactivity data be resolved?
- Methodological Answer :
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across experiments .
Metabolic Stability Tests : Use liver microsomes to assess if metabolic degradation explains variability in IC values .
Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic forms .
- Case Study : Discrepancies in a nitro-phenyl oxalamide’s anticancer activity were traced to impurities in early synthetic batches .
Data Analysis and Application Questions
Q. What strategies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for oxalamides) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .
Q. How is the compound’s pharmacokinetic profile evaluated?
- Methodological Answer :
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding common for lipophilic oxalamides) .
- In Vivo Studies : Administer to rodent models and quantify plasma levels via LC-MS/MS at timed intervals .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
